![molecular formula C14H8Cl2F3N3O2 B3059659 2,6-dichloro-N'-[6-(trifluoromethyl)pyridine-3-carbonyl]benzohydrazide CAS No. 1092346-14-9](/img/structure/B3059659.png)

2,6-dichloro-N'-[6-(trifluoromethyl)pyridine-3-carbonyl]benzohydrazide

Übersicht

Beschreibung

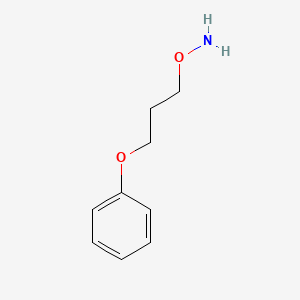

“2,6-dichloro-N’-[6-(trifluoromethyl)pyridine-3-carbonyl]benzohydrazide” is a chemical compound that belongs to the class of trifluoromethylpyridines (TFMPs). TFMPs and their intermediates are important ingredients for the development of agrochemical and pharmaceutical compounds . The presence of a fluorine atom and a carbon-containing pyridine in their structure are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .

Synthesis Analysis

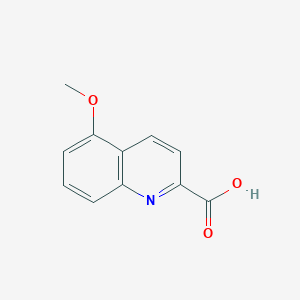

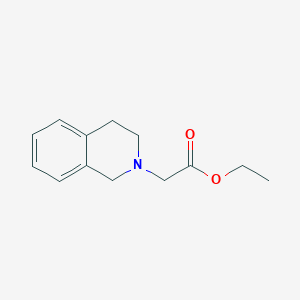

The synthesis of TFMP derivatives is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block . An effective and practical synthetic route to methyl 2-methoxy-6-methylaminopyridine-3-carboxylate, a key intermediate of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, from 2,6-dichloro-3-trifluoromethylpyridine was undertaken .Molecular Structure Analysis

The molecular formula of “2,6-dichloro-N’-[6-(trifluoromethyl)pyridine-3-carbonyl]benzohydrazide” is C6H2Cl2F3N . It contains three fluorine atoms, a methyl group, and a ring-shaped carbon-containing structure known as pyridine .Physical And Chemical Properties Analysis

The boiling point of “2,6-dichloro-N’-[6-(trifluoromethyl)pyridine-3-carbonyl]benzohydrazide” is 194-196 °C . Its density is 2.008 g/mL at 25 °C .Wissenschaftliche Forschungsanwendungen

Agrochemicals and Crop Protection

2,6-Dichloro-N’-[6-(trifluoromethyl)pyridine-3-carbonyl]benzohydrazide: and its derivatives play a crucial role in protecting crops from pests. The unique combination of the trifluoromethyl group and the pyridine moiety contributes to their effectiveness. Notably, fluazifop-butyl , the first trifluoromethylpyridine (TFMP) derivative introduced to the agrochemical market, paved the way for over 20 new TFMP-containing agrochemicals with ISO common names. These compounds are essential for sustainable agriculture .

Pharmaceutical Applications

Several TFMP derivatives find applications in the pharmaceutical industry. Their physicochemical properties, influenced by the fluorine atom and pyridine moiety, contribute to their biological activities. Currently, five pharmaceutical products containing the TFMP moiety have received market approval, and many more are undergoing clinical trials. Researchers anticipate discovering novel applications for TFMP in the future .

Veterinary Products

In addition to human medicine, TFMP derivatives are used in veterinary products. Two veterinary products containing the TFMP moiety have been granted market approval. These compounds demonstrate promise in animal health and disease management .

Chemical Intermediates

2,6-Dichloro-N’-[6-(trifluoromethyl)pyridine-3-carbonyl]benzohydrazide: serves as a chemical intermediate for synthesizing other valuable compounds. For instance, 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF) is widely used in the synthesis of crop-protection products .

Pest Control

The presence of fluorine and the pyridine structure in TFMP derivatives enhances their pest control properties compared to traditional phenyl-containing insecticides. These compounds offer effective solutions for managing pests in various settings .

Organic Synthesis

Researchers have explored synthetic routes involving 2,6-dichloro-N’-[6-(trifluoromethyl)pyridine-3-carbonyl]benzohydrazide to create valuable intermediates. For example, it serves as a precursor for methyl 2-methoxy-6-methylaminopyridine-3-carboxylate, a key intermediate in the synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid .

Safety and Hazards

Zukünftige Richtungen

Wirkmechanismus

Target of Action

Trifluoromethylpyridines, a key structural motif in this compound, are known to be used in the protection of crops from pests . More research is needed to identify the specific targets of this compound.

Mode of Action

Trifluoromethylpyridines and their derivatives are thought to exert their biological activities due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety

Biochemical Pathways

It is known that trifluoromethylpyridines and their derivatives play a significant role in the agrochemical and pharmaceutical industries . More research is needed to determine the specific pathways affected by this compound.

Result of Action

As mentioned earlier, trifluoromethylpyridines and their derivatives are used in the protection of crops from pests , suggesting that this compound may have similar effects

Eigenschaften

IUPAC Name |

N'-(2,6-dichlorobenzoyl)-6-(trifluoromethyl)pyridine-3-carbohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8Cl2F3N3O2/c15-8-2-1-3-9(16)11(8)13(24)22-21-12(23)7-4-5-10(20-6-7)14(17,18)19/h1-6H,(H,21,23)(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDXKMRUYDYQCGO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)C(=O)NNC(=O)C2=CN=C(C=C2)C(F)(F)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8Cl2F3N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901138217 | |

| Record name | 6-(Trifluoromethyl)-3-pyridinecarboxylic acid 2-(2,6-dichlorobenzoyl)hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901138217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

378.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,6-dichloro-N'-[6-(trifluoromethyl)pyridine-3-carbonyl]benzohydrazide | |

CAS RN |

1092346-14-9 | |

| Record name | 6-(Trifluoromethyl)-3-pyridinecarboxylic acid 2-(2,6-dichlorobenzoyl)hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1092346-14-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-(Trifluoromethyl)-3-pyridinecarboxylic acid 2-(2,6-dichlorobenzoyl)hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901138217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(Tert-butyldimethylsilyloxy)methyl]benzylalcohol](/img/structure/B3059578.png)

![Methyl [4-(2-oxopropyl)phenyl]acetate](/img/structure/B3059587.png)